1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one
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Overview
Description
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals. The structure of this compound includes a piperazine ring substituted with a 2-methylphenyl group and a phenoxypropanone moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methylphenyl)piperazine with 2-phenoxypropan-1-one under specific reaction conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like Yb(OTf)3 to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The compound’s structure allows it to cross biological membranes and interact with intracellular targets, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and exhibit similar biological activities.
Urapidil: A compound with a similar piperazine structure used as an antihypertensive agent.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds are studied for their antidepressant-like activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-6-7-11-19(16)21-12-14-22(15-13-21)20(23)17(2)24-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGHTFGGFVLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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